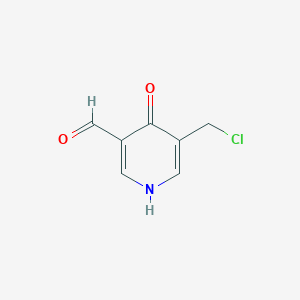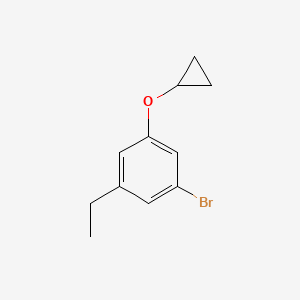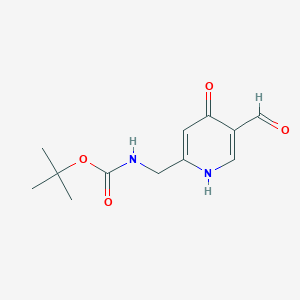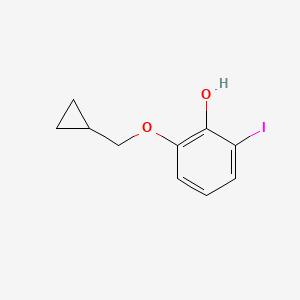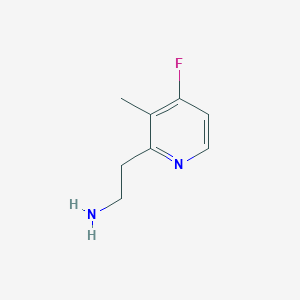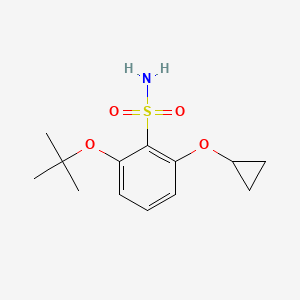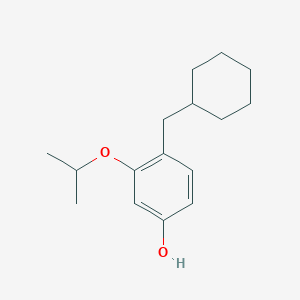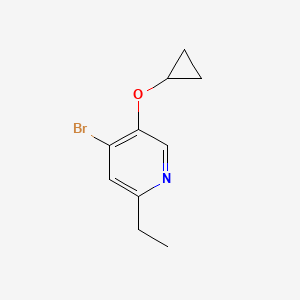
4-Bromo-5-cyclopropoxy-2-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-cyclopropoxy-2-ethylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromine atom at the fourth position, a cyclopropoxy group at the fifth position, and an ethyl group at the second position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-cyclopropoxy-2-ethylpyridine typically involves the bromination of 5-cyclopropoxy-2-ethylpyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the pyridine ring, introduction of the ethyl group, cyclopropoxylation, and finally, bromination. Each step is optimized for yield and purity, with considerations for scalability and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 5-Cyclopropoxy-2-ethylpyridine.
Substitution: 4-Substituted-5-cyclopropoxy-2-ethylpyridines.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-cyclopropoxy-2-ethylpyridine finds applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-cyclopropoxy-2-ethylpyridine is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The bromine atom and the cyclopropoxy group may play crucial roles in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-ethylpyridine: Lacks the cyclopropoxy group, which may affect its reactivity and applications.
5-Cyclopropoxy-2-ethylpyridine: Lacks the bromine atom, which may influence its chemical behavior and biological activity.
Uniqueness: 4-Bromo-5-cyclopropoxy-2-ethylpyridine is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H12BrNO |
|---|---|
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
4-bromo-5-cyclopropyloxy-2-ethylpyridine |
InChI |
InChI=1S/C10H12BrNO/c1-2-7-5-9(11)10(6-12-7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
XLRGFXRUWREAEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=N1)OC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


